Differentiation via Molecular Topology and Hydrogen Bonding Capacity
Compared to the 1-methyl analog, 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride (CAS: 1432679-59-8), the target compound possesses an unsubstituted 1H-pyrrole nitrogen . This feature provides a critical hydrogen bond donor, with a quantified H-Bond Donor count of 1 versus 0 for the N-methylated analog . This functional group is also a site for further chemical diversification (e.g., alkylation, arylation) that is blocked in the 1-methyl analog .
| Evidence Dimension | Number of Hydrogen Bond Donors (HBD) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 0 (for 5-(dimethylcarbamoyl)-1-methyl-1H-pyrrole-3-sulfonyl chloride, CAS: 1432679-59-8) |
| Quantified Difference | +1 HBD |
| Conditions | Calculated from molecular structure per standard topological polar surface area (TPSA) prediction rules |
Why This Matters
The presence of an H-Bond donor and a site for further functionalization provides distinct avenues for modulating target binding and physicochemical properties, making this compound essential for SAR studies where the N-methyl analog is inert.
